Cyclopropanecarboxamide, N-[5-[(cyclopropylcarbonyl)amino]-4-methyl-2-(2-oxo-1-pyrrolidinyl)phenyl]-
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Overview
Description
N-[5-CYCLOPROPANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes cyclopropane rings and a pyrrolidinone moiety
Preparation Methods
The synthesis of N-[5-CYCLOPROPANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOPROPANECARBOXAMIDE involves several steps. One common method includes the use of cyclopropanecarbonyl chloride and 2-methyl-4-(2-oxopyrrolidin-1-yl)aniline as starting materials. The reaction typically proceeds under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Chemical Reactions Analysis
N-[5-CYCLOPROPANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[5-CYCLOPROPANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[5-CYCLOPROPANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
N-[5-CYCLOPROPANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOPROPANECARBOXAMIDE is unique due to its specific structure, which includes both cyclopropane rings and a pyrrolidinone moiety. Similar compounds include:
N-[5-(cyclopropanecarbonylamino)-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide: This compound has a similar structure but may differ in its biological activity and chemical reactivity.
4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone moiety but have different substituents, leading to variations in their properties and applications.
N-[5-CYCLOPROPANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOPROPANECARBOXAMIDE stands out due to its unique combination of structural features, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[5-(cyclopropanecarbonylamino)-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-11-9-16(22-8-2-3-17(22)23)15(21-19(25)13-6-7-13)10-14(11)20-18(24)12-4-5-12/h9-10,12-13H,2-8H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
XWARYDLXSQHSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CC2)NC(=O)C3CC3)N4CCCC4=O |
Origin of Product |
United States |
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